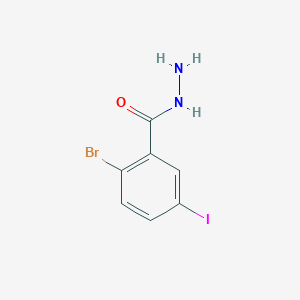![molecular formula C16H24N4O B3318738 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane CAS No. 101954-20-5](/img/structure/B3318738.png)
4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
概要
説明
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. They are important in a variety of fields including pharmaceuticals and dyes . Diazepanes, on the other hand, are seven-membered heterocyclic compounds containing two nitrogen atoms. They are known to be used in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane” would be expected to contain a benzimidazole ring attached to a diazepane ring via a carbon atom. The ethoxyethyl group would be attached to the nitrogen atom in the benzimidazole ring .科学的研究の応用
Biocatalytic Synthesis of Chiral 1,4-Diazepanes
An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .
Anti-Microbial Activity
1,4-Diazepane linked piperidine derivatives have shown promising anti-microbial activity against both gram-positive and gram-negative bacteria . Compounds synthesized from tert-butyl 1,4-diazepane-1-carboxylic, butyryl chloride, and varied aromatic aldehyde have shown potent activity towards all tested strains .
Quantum Chemical Modelling and Molecular Docking
Quantum chemical modelling and molecular docking studies have been conducted on 1,4-diazepane linked piperidine derivatives . These studies have provided insights into the molecular interactions and binding energies of these compounds with target proteins .
Drug Development
1,4-Diazepanes are important structural units with diverse biological properties and pharmaceutical importance . They have been used in the development of drugs such as Ripasudil, a Rho-associated kinase inhibitor used for treatment of glaucoma and ocular hypertension, and Suvorexant, a selective, dual-orexin receptor antagonist for treatment of primary insomnia .
Synthesis of Natural Products
Chiral seven-membered nitrogen heterocycles, including 1,4-diazepanes, have attracted great attention due to their wide application in the synthesis of natural products .
Development of New Synthetic Routes
Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepane cores from N-propargylamines has undergone significant growth in recent years .
将来の方向性
The future directions in the study of “4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane” would likely involve further exploration of its synthesis, properties, and potential applications. Given the importance of benzimidazoles and diazepanes in pharmaceuticals and other fields, there may be interest in studying this compound further .
特性
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-(2-ethoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-2-21-13-12-20-15-7-4-3-6-14(15)18-16(20)19-10-5-8-17-9-11-19/h3-4,6-7,17H,2,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCFLPBATGOEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane | |
CAS RN |
101954-20-5 | |
| Record name | 1-(2-Ethoxyethyl)-2-(hexahydro-1H-1,4-diazepin-1-yl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101954205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-ETHOXYETHYL)-2-(HEXAHYDRO-1H-1,4-DIAZEPIN-1-YL)-1H-BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P753J93M9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

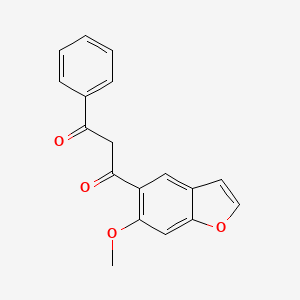
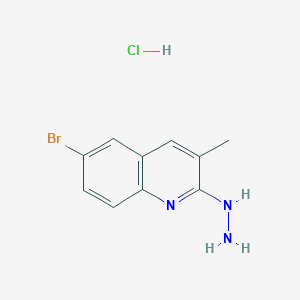
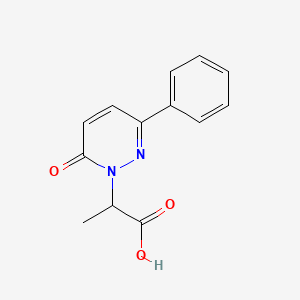

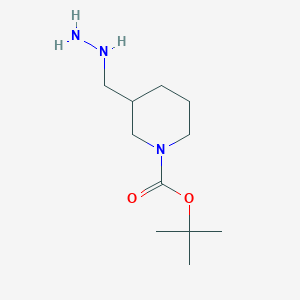
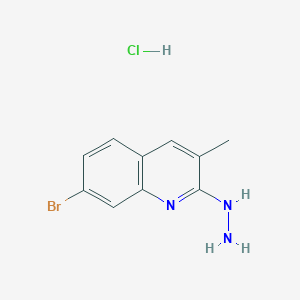
![3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318690.png)
![6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318709.png)
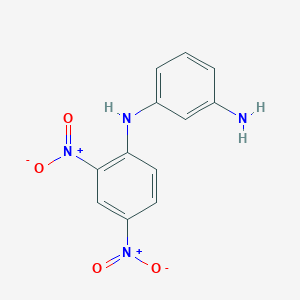
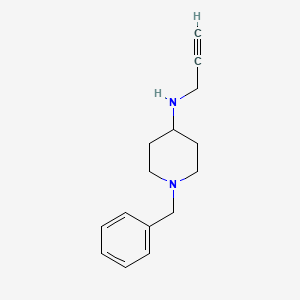


![3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3318759.png)
